molecular formula C17H20N2O4S2 B184958 1,4-Bis(phenylsulfonyl)-1,4-diazepane CAS No. 5451-44-5

1,4-Bis(phenylsulfonyl)-1,4-diazepane

Cat. No.: B184958
CAS No.: 5451-44-5
M. Wt: 380.5 g/mol
InChI Key: FCGCYYIJRZRGDT-UHFFFAOYSA-N
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Description

1,4-Bis(phenylsulfonyl)-1,4-diazepane is an organic compound characterized by a diazepane ring substituted with phenylsulfonyl groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(phenylsulfonyl)-1,4-diazepane typically involves the reaction of 1,4-diazepane with phenylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is typically purified by recrystallization or column chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(phenylsulfonyl)-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The phenylsulfonyl groups can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form the corresponding sulfide derivatives.

    Substitution: The phenylsulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted diazepane derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Bis(phenylsulfonyl)-1,4-diazepane has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,4-Bis(phenylsulfonyl)-1,4-diazepane involves its interaction with molecular targets through its phenylsulfonyl groups. These groups can participate in various chemical reactions, such as nucleophilic substitution and oxidation-reduction processes, which can alter the structure and function of the target molecules. The exact molecular pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(phenylsulfonyl)butane: Similar structure but with a butane backbone instead of a diazepane ring.

    1,3-Bis(phenylsulfonyl)benzene: Contains a benzene ring with phenylsulfonyl groups at the 1 and 3 positions.

    1,4-Bis(phenylsulfonyl)benzene: Contains a benzene ring with phenylsulfonyl groups at the 1 and 4 positions.

Uniqueness

1,4-Bis(phenylsulfonyl)-1,4-diazepane is unique due to its diazepane ring structure, which imparts different chemical and physical properties compared to similar compounds with linear or aromatic backbones. This uniqueness makes it valuable for specific applications where the ring structure provides advantages in terms of reactivity and stability.

Properties

IUPAC Name

1,4-bis(benzenesulfonyl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c20-24(21,16-8-3-1-4-9-16)18-12-7-13-19(15-14-18)25(22,23)17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGCYYIJRZRGDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30280737
Record name 1,4-bis(phenylsulfonyl)-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30280737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5451-44-5
Record name NSC47972
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47972
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC18427
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18427
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-bis(phenylsulfonyl)-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30280737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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